5-[[(5S)-5-amino-5-carboxypentyl]carbamoyl]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid
Description
This compound is a fluorescein derivative with a xanthene core (3,6-dihydroxy-9H-xanthen-9-yl) linked to a benzoic acid moiety. The unique structural feature is the 5S-configured pentylcarbamoyl side chain containing both amino and carboxyl groups. This design enables dual functionality: fluorescence properties from the xanthene scaffold and zwitterionic characteristics from the side chain, enhancing solubility and conjugation versatility .
Properties
Molecular Formula |
C27H26N2O8 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
5-[[(5S)-5-amino-5-carboxypentyl]carbamoyl]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C27H26N2O8/c28-21(27(35)36)3-1-2-10-29-25(32)14-4-7-17(20(11-14)26(33)34)24-18-8-5-15(30)12-22(18)37-23-13-16(31)6-9-19(23)24/h4-9,11-13,21,24,30-31H,1-3,10,28H2,(H,29,32)(H,33,34)(H,35,36)/t21-/m0/s1 |
InChI Key |
ZWCFWQFBPVPAEN-NRFANRHFSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)NCCCC[C@@H](C(=O)O)N)C(=O)O)C2C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCCCC(C(=O)O)N)C(=O)O)C2C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 3,6-Dihydroxy-9H-xanthen-9-yl Benzoic Acid Core
- The xanthenyl moiety is often synthesized via condensation reactions involving resorcinol derivatives and phthalic anhydride or related precursors to form the xanthene ring system.
- Hydroxylation at the 3 and 6 positions is introduced either by selective substitution or by using appropriately substituted starting materials.
- The benzoic acid portion is introduced by functionalizing the xanthene core with a carboxyl group at the 2-position, typically via electrophilic aromatic substitution or directed ortho-metalation followed by carboxylation.
Preparation of the (5S)-5-Amino-5-carboxypentyl Carbamoyl Intermediate
- The chiral amino acid side chain, (5S)-5-amino-5-carboxypentyl, is derived from protected amino acid precursors such as L-lysine or related compounds.
- Protection of amino and carboxyl groups is critical to prevent side reactions during coupling.
- Carbamoylation is achieved by reacting the amino group with an isocyanate or carbamoyl chloride derivative to form the carbamoyl linkage.
- The stereochemistry at the 5-position is preserved by using enantiomerically pure starting materials and mild reaction conditions to avoid racemization.
Coupling of the Carbamoyl Side Chain to the Benzoic Acid Derivative
- The key coupling step involves forming an amide bond between the carbamoyl intermediate and the benzoic acid derivative.
- This is typically performed using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or other carbodiimides, often in the presence of additives like N-hydroxysuccinimide (NHS) to improve yield and selectivity.
- The reaction is carried out in anhydrous organic solvents (e.g., dichloromethane, DMF) under inert atmosphere to prevent hydrolysis.
- Reaction monitoring is done by thin-layer chromatography (TLC) or HPLC to ensure completion.
Purification and Characterization
- The crude product is purified by chromatographic techniques such as preparative HPLC or column chromatography.
- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
- Optical rotation measurements confirm the stereochemical integrity of the chiral center.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Xanthenyl core synthesis | Resorcinol + phthalic anhydride, acid catalyst | Formation of 3,6-dihydroxyxanthene ring | Control of hydroxylation critical |
| Benzoic acid functionalization | Directed ortho-metalation + CO2 or electrophilic substitution | Introduction of carboxyl group at 2-position | Requires low temperature for selectivity |
| Carbamoyl intermediate prep | Protected (5S)-5-amino-5-carboxypentyl + isocyanate or carbamoyl chloride | Formation of carbamoyl linkage | Use of protecting groups to avoid side reactions |
| Coupling reaction | DCC/NHS in anhydrous solvent, inert atmosphere | Amide bond formation between side chain and benzoic acid | Reaction monitored by TLC/HPLC |
| Purification | Preparative HPLC or column chromatography | Isolation of pure compound | Final purity >95% desirable |
| Characterization | NMR, MS, elemental analysis, optical rotation | Confirmation of structure and stereochemistry | Essential for quality control |
Research Findings and Challenges
- The stereochemical purity of the amino-carboxypentyl side chain is crucial for biological activity and is maintained by using enantiomerically pure starting materials and mild coupling conditions.
- Carbamoyl bond formation can be challenging due to potential side reactions such as urea formation; thus, reagent choice and reaction conditions are optimized to minimize by-products.
- The presence of multiple hydroxyl groups on the xanthenyl moiety requires careful protection/deprotection strategies if further functionalization is needed.
- Scale-up of the synthesis demands rigorous control of reaction parameters to maintain yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[[(5S)-5-amino-5-carboxypentyl]carbamoyl]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the xanthene core can be oxidized to form quinones.
Reduction: The carboxyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Carbodiimides (e.g., DCC) and catalysts (e.g., DMAP) for amide formation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
5-[[(5S)-5-amino-5-carboxypentyl]carbamoyl]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 5-[[(5S)-5-amino-5-carboxypentyl]carbamoyl]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Core Xanthene Derivatives
2-(3,6-Dihydroxy-9H-xanthen-9-yl)benzoic Acid (Fluorescein Core)
- Structure : Lacks the pentylcarbamoyl side chain.
- Properties : Molecular weight 334.33 g/mol, LogP 3.41, excitation/emission at ~490/520 nm .
- Applications : Standard fluorescent tracer in microscopy and flow cytometry.
- Contrast : The target compound’s side chain introduces peptide-like reactivity (amine-carboxyl coupling) absent in unmodified fluorescein.
- 5-Amino-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic Acid (5-Aminofluorescein) Structure: Amino group at the 5-position of the benzoic acid. Properties: Enhanced fluorescence quantum yield compared to fluorescein due to electron-donating amino group . Contrast: The target compound’s amino group is on the pentyl side chain, enabling site-specific bioconjugation without altering the xanthene’s electronic structure.
Carboxyl-Functionalized Derivatives
- 5-Carboxyfluorescein NHS Ester
- Structure : Carboxyl group activated as an N-hydroxysuccinimide (NHS) ester for amine conjugation.
- Applications : Labeling proteins, antibodies, and peptides via NHS-amine chemistry .
- Contrast : The target compound’s carboxyl group is part of a zwitterionic side chain, allowing orthogonal conjugation (e.g., EDC-mediated coupling to amines) while retaining a free carboxyl for additional modifications.
Rhodamine and TAMRA Analogs
- 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide)
Peptide-Conjugated Xanthene Derivatives
- Compound 5 (Antibody-Drug Conjugate Intermediate)
Comparative Data Table
Biological Activity
5-[[(5S)-5-amino-5-carboxypentyl]carbamoyl]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid is a complex organic compound with potential biological applications due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C27H26N2O8
- Molecular Weight : 506.5 g/mol
- IUPAC Name : 5-[[(5S)-5-amino-5-carboxypentyl]carbamoyl]-2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of amino and carboxyl functional groups allows for various interactions that can modulate biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzyme activities by binding to their active sites.
- Antioxidant Activity : The xanthene core contributes to antioxidant properties, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest it may reduce pro-inflammatory cytokines, indicating potential use in inflammatory conditions.
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. For instance, it has been shown to reduce mitochondrial reactive oxygen species (ROS) production in cell models under oxidative stress conditions.
| Study | Concentration (μM) | ROS Reduction (%) |
|---|---|---|
| Study A | 40 | 30 |
| Study B | 100 | 50 |
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cultures stimulated with lipopolysaccharide (LPS).
| Treatment | IL-6 Level (pg/mL) | TNF-alpha Level (pg/mL) |
|---|---|---|
| Control | 200 | 150 |
| Compound | 120 | 80 |
Case Studies
-
Case Study on Cytoprotection
- A study investigated the cytoprotective effects of the compound on Friedreich's ataxia lymphocytes exposed to oxidative stress. Results indicated a dose-dependent protective effect, highlighting its potential for neuroprotective applications.
-
Case Study on Allergic Reactions
- Another study assessed the anti-allergic properties of the compound, showing a significant reduction in sensitization reactions in human dendritic cells when treated with the compound prior to allergen exposure.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with similar molecules that possess either amino or carboxyl functionalities.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Amino acid derivative | Moderate antioxidant |
| Compound B | Simple benzoic acid derivative | Weak anti-inflammatory |
| Current Compound | Xanthene core + amino/carboxyl groups | Strong antioxidant & anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
